molecular formula C14H21NO B3171940 3-[(4-Ethylphenoxy)methyl]piperidine CAS No. 946713-40-2

3-[(4-Ethylphenoxy)methyl]piperidine

Cat. No.: B3171940
CAS No.: 946713-40-2
M. Wt: 219.32 g/mol
InChI Key: NZFUQLZOJKQCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-[(4-Ethylphenoxy)methyl]piperidine typically involves the reaction of 4-ethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

3-[(4-Ethylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

Scientific Research Applications

3-[(4-Ethylphenoxy)methyl]piperidine is primarily used in proteomics research. It serves as a building block for the synthesis of various biologically active molecules. Its applications include:

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenoxy)methyl]piperidine is not well-documented. as a piperidine derivative, it may interact with various molecular targets, including neurotransmitter receptors and enzymes. The exact pathways and targets involved would depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

3-[(4-Ethylphenoxy)methyl]piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-5-7-14(8-6-12)16-11-13-4-3-9-15-10-13/h5-8,13,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFUQLZOJKQCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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